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Compound of Interest

Compound Name:
2-Aminocyclohexanecarboxylic

acid

Cat. No.: B1203866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
aminocyclohexanecarboxylic acid, a key building block in pharmaceutical and chemical

research. The document is structured to offer an in-depth analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with

experimental protocols and a visual workflow for spectroscopic analysis. Due to the limited

availability of a complete public dataset for the free amino acid, this guide presents detailed

data for a closely related derivative, (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid,

which serves as a valuable reference.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for derivatives of 2-
aminocyclohexanecarboxylic acid. These values are indicative of the structural features of

the aminocyclohexanecarboxylic acid core.

Table 1: Mass Spectrometry (MS) Data for 2-
Aminocyclohexanecarboxylic Acid
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Parameter Value

Molecular Formula C₇H₁₃NO₂

Molecular Weight 143.18 g/mol

Exact Mass 143.094628657 Da[1]

Major Peak (m/z) Data not publicly available

Table 2: Nuclear Magnetic Resonance (NMR) Data for a
Derivative of trans-2-Aminocyclohexanecarboxylic Acid
¹H NMR (300 MHz, CDCl₃) of a Pyrrolobenzodiazepine-derived Precursor[2]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.18–1.43 m 4 H Cyclohexyl CH₂

1.69–1.93 m 4 H Cyclohexyl CH₂

1.95–2.08 m 2 H Cyclohexyl CH₂

2.19 dt 1 H Cyclohexyl CH

2.43–2.53 m 1 H Cyclohexyl CH

2.58 m 1 H Cyclohexyl CH

3.46–3.69 m 3 H -

4.54 t 1 H -

5.95 s (br) 1 H Amide NH

¹³C NMR (75 MHz, CDCl₃) of a Pyrrolobenzodiazepine-derived Precursor[2]
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Chemical Shift (δ) ppm Assignment

22.2 Cyclohexyl CH₂

25.0 Cyclohexyl CH₂

25.6 Cyclohexyl CH₂

27.9 Cyclohexyl CH₂

29.7 Cyclohexyl CH₂

32.4 Cyclohexyl CH

48.8 Cyclohexyl CH

51.7 -

52.5 -

56.2 -

170.9 Carbonyl C=O

171.2 Carbonyl C=O

Table 3: Infrared (IR) Spectroscopy Data for a Derivative
of trans-2-Aminocyclohexanecarboxylic Acid[2]

Frequency (cm⁻¹) Functional Group Assignment

3215 N-H Stretch

1678 C=O Stretch (Amide)

1587 N-H Bend

Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data

presented. These are based on standard laboratory practices for the analysis of amino acids

and their derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1203866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 10-50 mg of the amino acid sample in 0.5-0.7 mL of a suitable deuterated solvent

(e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). The choice of solvent will depend

on the solubility of the specific isomer or derivative.

For analysis in D₂O, the pH of the solution can be adjusted using DCl or NaOD to study

the ionization state of the amino and carboxyl groups.

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

¹H NMR Acquisition:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Program: Standard 1D proton pulse sequence.

Temperature: 298 K (25 °C).

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Program: Standard 1D carbon pulse sequence with proton decoupling (e.g.,

zgpg30).

Temperature: 298 K (25 °C).

Spectral Width: Typically 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent

or semi-transparent pellet.

IR Spectrum Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Mode: Transmittance.

Scan Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Background: A background spectrum of the empty sample compartment should be

recorded prior to sample analysis.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water) to a

concentration of approximately 1 mg/mL.

The sample can be introduced into the mass spectrometer via direct infusion or through a

chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography

(LC).

Mass Spectrum Acquisition (GC-MS):

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
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Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g.,

50-300 m/z).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 2-aminocyclohexanecarboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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